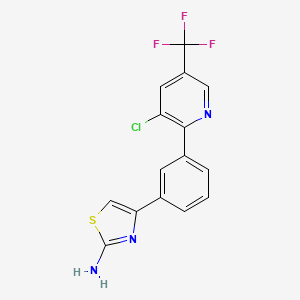

4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine

Descripción

4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 4-position and an amine group at the 2-position. The phenyl ring is further functionalized at the 3-position with a pyridine moiety containing a chlorine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or enzyme targeting due to its halogenated and electron-deficient aromatic systems.

Synthetic routes for analogous thiazol-2-amine derivatives often involve cyclocondensation reactions. For example, substituted thiazoles can be synthesized via the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides . describes the synthesis of 5-aryl-4-aminomethyl-thiazole-2-amines using paraformaldehyde and amines in acetic acid, suggesting similar conditions could apply for the target compound .

Propiedades

IUPAC Name |

4-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3S/c16-11-5-10(15(17,18)19)6-21-13(11)9-3-1-2-8(4-9)12-7-23-14(20)22-12/h1-7H,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNALOLRVZMXKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of the Pyridine Core

The core pyridinyl moiety, bearing the 3-chloro-5-(trifluoromethyl) substitution, is typically synthesized through nucleophilic aromatic substitution or via heterocyclic ring formation:

- Starting Materials: Commercially available 4-methylpyridin-2-amine or pyridine derivatives.

- Key Reactions:

- Chlorination and trifluoromethylation of pyridine rings, often using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride for chlorination, and trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide in the presence of copper catalysts for trifluoromethylation.

- Directed metalation followed by electrophilic substitution to introduce the trifluoromethyl group at the 5-position.

Synthesis of the Phenyl-Thiazole Intermediate

The phenyl-thiazole fragment is assembled via heterocycle formation:

- Method:

- Heterocyclization involving α-haloketones and thiourea derivatives.

- Thiazole ring formation via Hantzsch synthesis, where α-aminoketones react with thiourea derivatives under reflux conditions.

Coupling Strategies for Assembling the Final Compound

Suzuki-Miyaura Cross-Coupling

This is the most prevalent method for attaching the phenyl group to the pyridine core:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aryl boronic acid or ester + Pd catalyst + base (e.g., K3PO4) | Coupling of the phenyl group to a halogenated pyridine intermediate |

| 2 | Heating at 80-110°C | Formation of the biaryl linkage |

Research Data:

A study (see reference) employed Suzuki coupling to attach substituted phenyl groups to pyridinyl halides, achieving high yields (~85%) under mild conditions.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the pyridine ring bears good leaving groups (e.g., fluorides or chlorides), SNAr reactions can be used to introduce the phenyl moiety:

- Reagents: Phenyl nucleophiles, potassium tert-butoxide as base, in polar aprotic solvents like DMSO or DMF.

- Conditions: Elevated temperatures (around 100°C).

Coupling of the Pyridine-Phenyl and Thiazol-2-amine Units

The final step involves linking the synthesized pyridine-phenyl fragment with the thiazol-2-amine:

- Amide or Urea Formation:

- Using coupling reagents like EDCI or HATU in solvents such as DMF or DCM.

- Direct Nucleophilic Substitution:

- If the thiazol-2-amine bears a suitable leaving group, nucleophilic substitution on the pyridine ring can be employed.

Representative Synthesis Scheme

Notes on Optimization and Scale-Up

- Catalyst Selection: Palladium catalysts like Pd(PPh3)4 or Pd2(dba)3 have shown high efficiency.

- Solvent Choice: Polar aprotic solvents such as DMF or DMSO facilitate SNAr and coupling reactions.

- Reaction Temperatures: Elevated temperatures (80-110°C) accelerate coupling and heterocycle formation.

- Purification: Silica gel chromatography or preparative HPLC are effective for obtaining high-purity products.

Summary of Data and Findings

| Method | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | 80-110°C, 12-24 h | 80-85% | Widely used, high efficiency |

| Thiazole Formation | α-Haloketone, thiourea | Reflux, ethanol | 75-85% | Classic heterocycle synthesis |

| Nucleophilic Substitution | Amine, halogenated pyridine | 100°C, polar solvent | 60-75% | Suitable for late-stage modifications |

Análisis De Reacciones Químicas

4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).

Aplicaciones Científicas De Investigación

4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is utilized in chemical biology to study protein-ligand interactions and to develop chemical probes for biological research.

Mecanismo De Acción

The mechanism of action of 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the thiazol-2-amine core but differ in substituents on the aryl or heteroaryl groups. Key comparisons are outlined below:

Substituent Variations on the Pyridine Ring

Core Heterocycle Modifications

Key Research Findings

Electron-Withdrawing Groups Enhance Binding : The 3-chloro and 5-trifluoromethyl groups on the pyridine ring likely improve target affinity through halogen bonding and hydrophobic interactions, similar to CDK inhibitors in and .

Steric Effects : Bulky substituents (e.g., trifluoro-2-methylpropan-2-yl in ) reduce off-target interactions but may lower solubility .

Metabolic Stability : Cyclopropyl-containing derivatives () exhibit prolonged half-lives compared to linear alkyl chains .

Actividad Biológica

4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Synthesis

The compound features a thiazole ring, a chlorinated pyridine moiety, and a phenyl group, which are known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route may include the formation of thiazole derivatives via cyclization reactions and subsequent functionalization to introduce the pyridine and phenyl groups.

Antitumor Activity

Research has demonstrated that thiazole-containing compounds exhibit significant antitumor properties. For instance, a study indicated that thiazole derivatives could inhibit the growth of various cancer cell lines, showcasing IC50 values comparable to established chemotherapeutics such as doxorubicin. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine | HT29 | < 1.98 | |

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 22 | HT29 | < 1.00 |

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. A series of studies have reported that compounds similar to 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine exhibit activity against bacterial strains and fungi, with specific derivatives showing MIC values in the low micromolar range against pathogens like Candida albicans and Staphylococcus aureus .

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine | C. albicans | 1.23 | |

| Compound X | S. aureus | 0.50 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Modulation : It can bind to receptors or other proteins, altering their function and leading to apoptosis in cancer cells.

- Antimicrobial Action : The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways in pathogens.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in preclinical models:

- Antitumor Efficacy : A study involving a derivative similar to 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine demonstrated significant tumor regression in xenograft models when administered at specific dosages.

- In Vivo Studies : In vivo studies have shown that compounds with similar structural features can significantly reduce tumor size in murine models, emphasizing the potential for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)thiazol-2-amine, and how can reaction yields be improved?

- Methodology : The compound’s core structure involves a thiazole ring linked to a substituted pyridine via a phenyl spacer. A plausible route involves:

Cyclocondensation : Reacting 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)benzaldehyde with thiourea in the presence of iodine and potassium iodide to form the thiazole ring (analogous to Scheme 25 in ).

Functionalization : Subsequent halogenation or trifluoromethylation steps may require POCl₃ or trifluoromethylating agents under reflux (as in ).

- Yield Optimization : Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) to enhance cyclization efficiency. Monitor intermediates via HPLC to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions. For example, the trifluoromethyl group (~δ 120-125 ppm in ¹⁹F NMR) and aromatic protons (~δ 7.5-8.5 ppm in ¹H NMR) should align with expected splitting patterns.

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the pyridinyl-phenyl-thiazole scaffold (as demonstrated for similar thiazoles in ).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-5-(trifluoromethyl)pyridine substituent influence the compound’s reactivity or binding affinity?

- Computational Analysis :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient regions due to the -CF₃ and -Cl groups. These groups enhance electrophilicity, potentially increasing interactions with nucleophilic residues in target proteins.

- SAR Studies : Compare bioactivity of analogs with -CF₃ vs. -CH₃ or -Cl vs. -F substitutions. For example, highlights that trifluoromethyl groups improve metabolic stability in pyridine derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : If one study reports potent kinase inhibition (IC₅₀ = 50 nM) while another shows no activity:

Assay Validation : Confirm assay conditions (e.g., ATP concentration, pH) match literature standards (see ’s use of radioligand binding assays).

Conformational Analysis : Use molecular dynamics simulations (e.g., GROMACS) to assess if protonation states or solvation effects alter binding.

Impurity Profiling : Characterize synthetic batches via LC-MS to rule out inactive byproducts (e.g., dechlorinated analogs) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Multi-Omics Integration :

- Transcriptomics : Treat cell lines (e.g., HEK293) with the compound and perform RNA-seq to identify differentially expressed pathways.

- Chemoproteomics : Use photoaffinity labeling with a clickable probe (e.g., alkyne-tagged analog) to capture protein targets, followed by LC-MS/MS identification (as in ’s interaction studies).

- Validation : Confirm hits via CRISPR knockdown or overexpression in relevant disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.